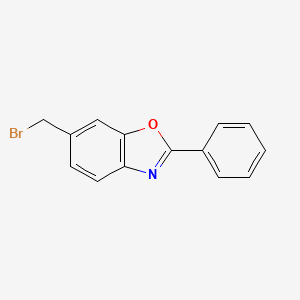

6-Bromomethyl-2-phenylbenzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromomethyl-2-phenylbenzoxazole is a useful research compound. Its molecular formula is C14H10BrNO and its molecular weight is 288.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromomethyl-2-phenylbenzoxazole, and how are intermediates characterized?

The synthesis typically involves bromination of 2-phenylbenzoxazole derivatives. For example, analogous bromomethyl-substituted heterocycles are synthesized via nucleophilic substitution or alkylation reactions using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . Key intermediates are purified via column chromatography and characterized using 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry. Melting points and elemental analysis are used to confirm purity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- 1H-NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and bromomethyl groups (δ ~4.5 ppm for CH2Br).

- IR Spectroscopy : Detects C-Br stretching vibrations (~550–600 cm−1) and benzoxazole C=N/C-O bands (~1600–1650 cm−1).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, while fragmentation patterns validate the benzoxazole core .

Q. How are reaction conditions optimized for introducing bromomethyl groups into benzoxazole scaffolds?

Solvent polarity and temperature are critical. Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic bromination efficiency. Microwave-assisted synthesis (e.g., 130°C for 45 minutes) reduces reaction time and improves yields compared to conventional heating .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate experiments across multiple cell lines (e.g., SKBR-3, HepG2) .

- Purity Validation : Use HPLC or GC-MS to ensure >95% purity.

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate functional group contributions .

Q. What methodologies are used to evaluate the pharmacokinetic properties of this compound in preclinical studies?

- In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) assess metabolic half-life.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantify unbound drug fractions.

- Caco-2 Permeability : Models intestinal absorption potential .

Q. How can computational chemistry aid in designing derivatives of this compound with enhanced target affinity?

- Molecular Docking : Predict binding modes to targets like HIV-1 protease or cancer-related kinases using software (e.g., AutoDock Vina).

- QSAR Models : Corrogate electronic (e.g., Hammett σ values) and steric descriptors with bioactivity data to prioritize synthetic targets .

Q. What strategies improve yield in cross-coupling reactions involving this compound?

- Catalyst Optimization : Pd(PPh3)4 or PdCl2(dppf) enhance Suzuki-Miyaura couplings with aryl boronic acids.

- Solvent Systems : Toluene/water biphasic mixtures improve phase separation and reduce side reactions .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting spectral data for bromomethyl-substituted benzoxazoles?

- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals in 1H-NMR spectra.

- X-ray Crystallography : Unambiguously confirm bond angles and substituent positions (e.g., dihedral angles between benzoxazole and phenyl rings) .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

Properties

Molecular Formula |

C14H10BrNO |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

6-(bromomethyl)-2-phenyl-1,3-benzoxazole |

InChI |

InChI=1S/C14H10BrNO/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9H2 |

InChI Key |

PHTPBESCCSTRDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)CBr |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.